molecular formula C7H5F3O2 B8327266 4-Hydroxy-4-trifluoromethyl-2,5-cyclohexadien-1-one

4-Hydroxy-4-trifluoromethyl-2,5-cyclohexadien-1-one

Cat. No. B8327266
M. Wt: 178.11 g/mol
InChI Key: FSHWPSGAOQQQAI-UHFFFAOYSA-N
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Description

4-Hydroxy-4-trifluoromethyl-2,5-cyclohexadien-1-one is a useful research compound. Its molecular formula is C7H5F3O2 and its molecular weight is 178.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-4-trifluoromethyl-2,5-cyclohexadien-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-4-trifluoromethyl-2,5-cyclohexadien-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Hydroxy-4-trifluoromethyl-2,5-cyclohexadien-1-one

Molecular Formula

C7H5F3O2

Molecular Weight

178.11 g/mol

IUPAC Name

4-hydroxy-4-(trifluoromethyl)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)6(12)3-1-5(11)2-4-6/h1-4,12H

InChI Key

FSHWPSGAOQQQAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=CC1=O)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 200 mg (0.68 mmol) of 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one and 1 mL of a solution of 1 part 37% hydrochloric acid in 9 parts absolute ethanol was heated at reflux overnight and poured into 10 mL of water. The resulting aqueous mixture was extracted with three 10 mL portions of dichloromethane. Combination, drying (MgSO4), and concentration of the organic layers afforded a residue which was purified by PTLC (one 2 mm silica gel plate eluted with 1% methanol - 99% dichloromethane) to give 109 mg (89% yield) of 4-hydroxy-4-trifluoromethyl-2,5-cyclohexadien-1-one. An analytical sample was obtained by crystallization from dichloromethane-hexane: mp 84°-86° C.; 1H NMR (CDCl3) δ 3.40 (broad s, 1H), 6.40 (d, 2H, J=10 Hz), 6.89 (d, 2H, J=10 Hz); 13C NMR (CDCl3) 70.2 (q, JCF= 30 Hz), 125.0 (q, JCF= 286 Hz), 132.2 (d), 142.7 (d), 184.5 (s) ppm; 19F NMR (CDCl3) relative to CFCl3) -79.6 ppm (s); IR (KBr) 3374, 3105, 3022, 2919, 1693, 1671, 1632, 1620, 1396, 1249, 1235, 1195, 1174, 1089, 1078, 1003, 988, 980, 973, 863, 698 cm-1 ; mass spectrum (70 eV) m/z (relative intensity) 178 (5, M+), 109 (100), 81 (34), 53 (36). Anal. Calcd. for C7H5F3O2 : C, 47.20; H, 2.83. Found: C, 47.42; H, 2.80.
Name
4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
Quantity
200 mg
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reactant
Reaction Step One
[Compound]
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1 mL
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0 (± 1) mol
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10 mL
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Synthesis routes and methods II

Procedure details

A mixture of 74 mg (1.3 mmol) of ground ammonium bifluoride (NH4HF2), 119 mg (1.1 mmol) of 1,4-benzoquinone, and 2 mL of acetonitrile was treated with 239 mg (1.3 mmol) of triethyltrifluoromethylsilane and stirred vigorously at room temperature for 4 hours. The mixture was filtered and the filter cake was washed with dichloromethane. Concentration of the combined filtrates gave a black solid which was triturated with dichloromethane. The resulting mixture was filtered and the filter cake was washed with dichloromethane. Concentration of the combined filtrates afforded a brown solid which was purified by PTLC (one 2 mm silica gel plate eluted with a 2% methanol-98% dichloromethane) to give 83 mg (42% yield) of 4-hydroxy-4-tri -fluoromethyl-2,5-cyclohexadien-1-one.
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0 (± 1) mol
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119 mg
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2 mL
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solvent
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239 mg
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